molecular formula C13H12O B3022904 2-(3-Methylphenyl)phenol CAS No. 214268-26-5

2-(3-Methylphenyl)phenol

Cat. No.: B3022904
CAS No.: 214268-26-5
M. Wt: 184.23 g/mol
InChI Key: FBMMSJUIGAXYJJ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group (a hydroxyl group attached to a benzene ring) with a methyl group attached to the meta position of the phenyl ring

Mechanism of Action

Target of Action

It is known that phenolic compounds, which include 2-(3-methylphenyl)phenol, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The specific mode of action of this compound is not well-documented. Phenolic compounds, in general, are known to interact with their targets through various mechanisms. For instance, phenol, a related compound, is a potent proteolytic agent that dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants, synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . They are also known to affect a wide range of biochemical pathways due to their diverse biological activities . .

Pharmacokinetics

It is known that the bioavailability of phenolic compounds begins in the oral cavity via metabolism reactions . The major metabolites produced after oral administration of related phenolic compounds are excreted through urine .

Result of Action

Phenolic compounds, in general, are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-methylphenyl phenyl ether. This process uses a palladium or nickel catalyst under high pressure and temperature to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

2-(3-Methylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Comparison with Similar Compounds

  • 2-Methylphenol (o-Cresol)
  • 3-Methylphenol (m-Cresol)
  • 4-Methylphenol (p-Cresol)

Comparison: 2-(3-Methylphenyl)phenol is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to other methylphenols, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

2-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMMSJUIGAXYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458673
Record name 3'-Methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214268-26-5
Record name 3'-Methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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